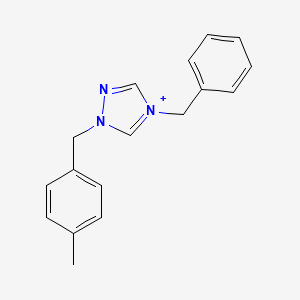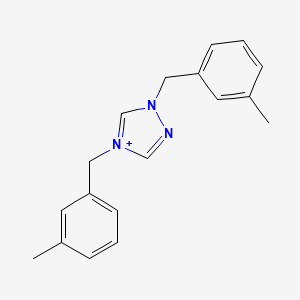
3-IndoleAceticAcid(Iaa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IAA, also known as Indole-3-acetic acid, is a naturally occurring plant hormone of the auxin class . It is a derivative of indole, containing a carboxymethyl substituent . It is an off-white to tan crystalline solid . IAA plays a crucial role in almost all aspects of plant growth and development .
Synthesis Analysis
IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant . Plants can synthesize IAA by several independent biosynthetic pathways . The IAA-producing strains are mainly tryptophan-dependent and have significantly high yields of IAA . The ipdC gene encoding indole-3-pyruvate decarboxylase was identified by genomic analysis and RT-qPCR analysis, indicating the involvement of the indole-3-pyruvic acid (IPyA) pathway of IAA biosynthesis .Molecular Structure Analysis
IAA is a derivative of indole, containing a carboxymethyl substituent . The ipdC gene encoding indole-3-pyruvate decarboxylase was identified by genomic analysis and RT-qPCR analysis, indicating the involvement of the indole-3-pyruvic acid (IPyA) pathway of IAA biosynthesis .Chemical Reactions Analysis
IAA can be catabolized by several pathways including conjugation to sugars and amino acids and non-decarboxylative or decarboxylative oxidation . IAA can be used as a building block to synthesize, (±) harmacine using 4,4-diethoxybutan-1-amine via an acid-catalyzed acyl iminium ion cyclization reaction .Physical And Chemical Properties Analysis
IAA is a colorless solid that is soluble in polar organic solvents . It is insoluble in water but soluble in ethanol to 50mg/ml . It has a melting point of 168 to 170 °C .Mécanisme D'action
IAA enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins with increased speed . IAA is a reciprocal signaling molecule in plant–microbe interactions, sustaining the symbiotic relationship that has evolved between host plants and their microbial allies .
Safety and Hazards
IAA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . The NFPA 704 health hazard rating for IAA is 2, which denotes a risk of temporary incapacitation with intense or prolonged, but not chronic exposure, and a possibility of residual injury .
Orientations Futures
Studies on the biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture . IAA has shown protective effects against Ankylosing Spondylitis in mice, mediated by the restoration of balance among the intestinal microbial community, activating the AhR pathway, and inhibiting inflammation .
Propriétés
Numéro CAS |
127-51-4 |
|---|---|
Nom du produit |
3-IndoleAceticAcid(Iaa) |
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




